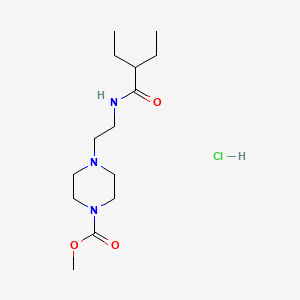

Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with an appropriate amide and ester. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.

- Anticonvulsant Activity : Research indicates that derivatives of piperazine compounds, including this specific methyl derivative, exhibit anticonvulsant properties. Studies have shown that these compounds can modulate neurotransmitter systems involved in seizure activity, making them candidates for further development in epilepsy treatment .

- Neuropathic Pain Management : The compound has also been evaluated for its efficacy in managing neuropathic pain. Its structure allows it to interact with specific receptors that are involved in pain signaling pathways, suggesting a role in analgesic therapies .

Medicinal Chemistry

The synthesis and modification of piperazine derivatives like this compound are crucial in medicinal chemistry.

- Structure-Activity Relationship Studies : The compound serves as a model for structure-activity relationship (SAR) studies aimed at optimizing the pharmacological profile of piperazine derivatives. By modifying the side chains and functional groups, researchers can enhance the efficacy and reduce side effects of these compounds .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

Mecanismo De Acción

The mechanism of action of Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride include other piperazine derivatives such as:

- Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate

- Ethyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate

- Butyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties

Actividad Biológica

Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article discusses its biological activity, including antibacterial properties, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which features a piperazine ring substituted with an ethylbutanamido group and a carboxylate moiety. Its molecular formula is C12H22N2O2⋅HCl, and it exhibits properties typical of piperazine derivatives, such as solubility in water and moderate lipophilicity.

Antibacterial Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant antibacterial activity. A study highlighted the compound's effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. The mechanism of action appears to involve the depolarization of the bacterial cytoplasmic membrane, leading to cell death at low concentrations comparable to established antibiotics like vancomycin .

Anti-inflammatory Effects

In addition to antibacterial properties, some studies have investigated the anti-inflammatory effects of similar piperazine derivatives. For instance, compounds structurally related to this compound have shown moderate analgesic effects in carrageenan-induced edema models. This suggests potential applications in treating inflammatory conditions .

Case Study 1: Antibacterial Efficacy

A recent study conducted on various piperazine derivatives demonstrated that this compound exhibited potent activity against drug-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in comparison with standard antibiotics:

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| MRSA | 1.56 | Vancomycin | 2.00 |

| VRE | 3.12 | Linezolid | 4.00 |

| Staphylococcus epidermidis | 0.78 | Daptomycin | 1.00 |

This table illustrates the compound's potential as a novel antibacterial agent with efficacy comparable to existing treatments .

Case Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory properties of various piperazine derivatives, including those similar to this compound. The findings indicated that at a dosage of 20 mg/kg, these compounds exhibited significant reductions in inflammation compared to controls:

| Treatment Group | Inflammation Reduction (%) |

|---|---|

| Control | 0 |

| Piperazine Derivative | 45 |

| Aspirin | 40 |

These results suggest that the compound may hold promise for therapeutic applications in pain management and inflammation control .

Propiedades

IUPAC Name |

methyl 4-[2-(2-ethylbutanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3.ClH/c1-4-12(5-2)13(18)15-6-7-16-8-10-17(11-9-16)14(19)20-3;/h12H,4-11H2,1-3H3,(H,15,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEKMMATZAJZOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCCN1CCN(CC1)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.